

Deferiprone-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deferiprone-d3

Cat. No.: B15564440

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferiprone-d3 is the deuterated analog of Deferiprone, an orally active iron-chelating agent. Deferiprone is primarily used in the treatment of transfusional iron overload, a condition that can occur in patients with thalassemia major and other chronic anemias requiring frequent blood transfusions.[1] The introduction of deuterium (d3) into the N-methyl group of Deferiprone creates a stable, isotopically labeled version of the drug. This modification makes **Deferiprone-d3** an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Deferiprone in biological matrices using mass spectrometry-based methods.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Deferiprone-d3**.

Chemical Structure and Properties

Deferiprone-d3 shares the same core structure as Deferiprone, a 3-hydroxy-1,2-dimethylpyridin-4-one. The key difference is the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group.

Table 1: Chemical Identifiers for **Deferiprone-d3** and Deferiprone

Identifier	Deferiprone-d3	Deferiprone
IUPAC Name	3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one[3]	3-hydroxy-1,2-dimethylpyridin-4-one[4]
CAS Number	1346601-82-8[5]	30652-11-0[4]
Molecular Formula	C ₇ H ₆ D ₃ NO ₂ [5]	C ₇ H ₉ NO ₂ [4]
Synonyms	3-hydroxy-2-methyl-1-(methyl-d ₃)-4(1h)-pyridinone, 1,2-Dimethyl-3-hydroxypyrid-4-one-d3[5][3]	Ferriprox, 1,2-dimethyl-3-hydroxy-4-pyridone[4]

Table 2: Physicochemical Properties of **Deferiprone-d3** and Deferiprone

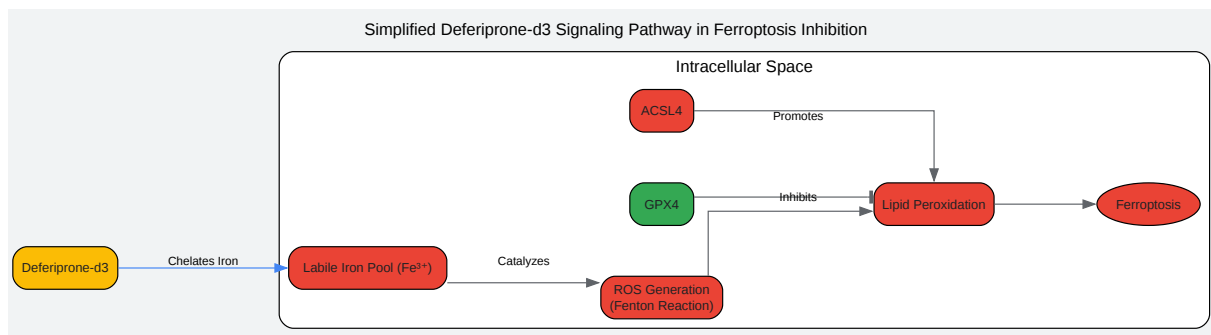
Property	Deferiprone-d3	Deferiprone
Molecular Weight	142.2 g/mol [5]	139.15 g/mol [4]
Melting Point	>244°C[3][6]	272-278°C[4]
Boiling Point	232.7 ± 40.0 °C at 760 mmHg[3]	Not available
Solubility	Soluble in Methanol, Water, and DMSO[5][3]	Slightly soluble in methanol and ethanol. Aqueous solubility is 14.3 mg/mL at pH 5.7.[7]
pKa	Not available	pKa1 = 3.3, pKa2 = 9.7[8]
logP	Not available	-0.77[4]
Appearance	Off-White Solid[3]	White to pinkish-white powder[7]

Mechanism of Action and Signaling Pathways

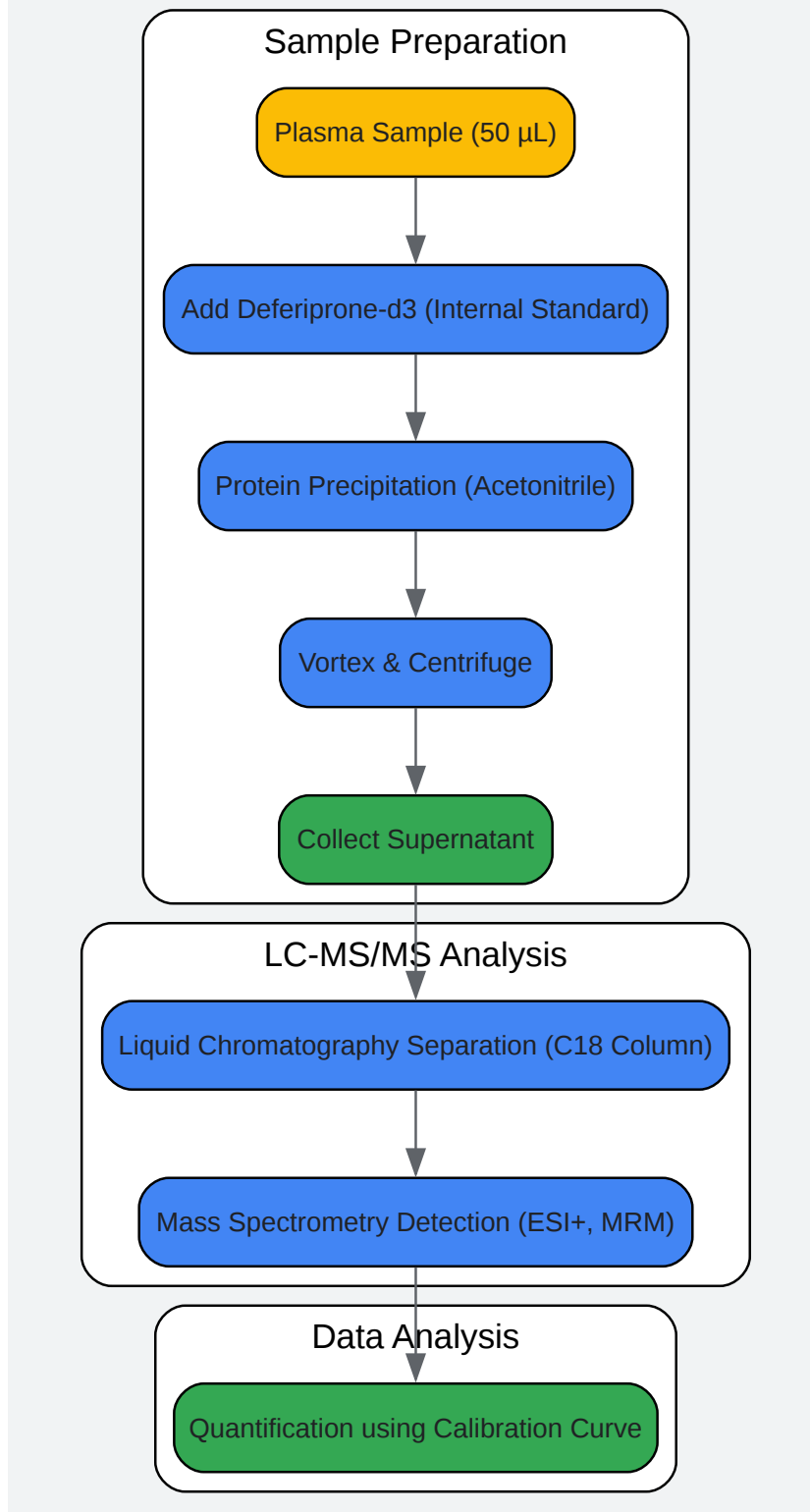
The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe³⁺). Deferiprone is a bidentate ligand that forms a stable 3:1 complex with iron, which is then

excreted from the body, primarily through the urine.^[1] By reducing the labile iron pool within cells, Deferiprone mitigates the toxic effects of iron overload, including the generation of reactive oxygen species (ROS) via the Fenton reaction.

Recent studies have highlighted the role of Deferiprone in inhibiting ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.^{[9][10][11]} Deferiprone's ability to chelate intracellular iron can protect cells from ferroptotic death.



LC-MS/MS Workflow for Deferiprone Quantification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bocsci.com [bocsci.com]
- 4. Deferiprone | C₇H₉NO₂ | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Deferiprone-d₃ CAS#: 1346601-82-8 [m.chemicalbook.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Deferiprone [drugfuture.com]
- 9. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferiprone protects photoreceptors by inhibiting ferroptosis after experimental retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deferiprone-d₃: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564440#deferiprone-d3-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com